

# physical properties of 4-Bromo-2,5-dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Bromo-2,5-dimethoxybenzaldehyde

Cat. No.: B105343

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An In-depth Technical Guide on the Physical Properties of **4-Bromo-2,5-dimethoxybenzaldehyde**

## Introduction

**4-Bromo-2,5-dimethoxybenzaldehyde** is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions.[1] With the molecular formula  $C_9H_9BrO_3$ , this compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and materials for nonlinear optics.[1][2] Its structural features, particularly the interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom and aldehyde group, make it a compound of significant interest in organic synthesis and drug development.[1] This guide provides a comprehensive overview of its physical properties, spectroscopic data, and the experimental protocols used for its characterization.

## Physical and Chemical Properties

**4-Bromo-2,5-dimethoxybenzaldehyde** is typically a crystalline solid, appearing as an off-white to light yellow powder.[1][3] It is stable under recommended storage conditions, which involve keeping it in a cool, dry, well-sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[4][5]

## Quantitative Physical Properties

The key physical properties of **4-Bromo-2,5-dimethoxybenzaldehyde** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	[2][3][6]
Molecular Weight	245.07 g/mol	[2][6][7]
Melting Point	132-135°C	[1][4][8]
Boiling Point	337.1 ± 42.0 °C (Predicted)	[4]
Density	1.482 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Appearance	Crystalline solid; Off-white to faint yellow	[1][3][4]
Solubility	Insoluble in water.[1][4][5] Slightly soluble in Chloroform and Methanol.[4] Soluble in organic solvents like dichloromethane.[1]	[1][4][5]
CAS Number	31558-41-5	[2][6][9]

## Spectroscopic Data

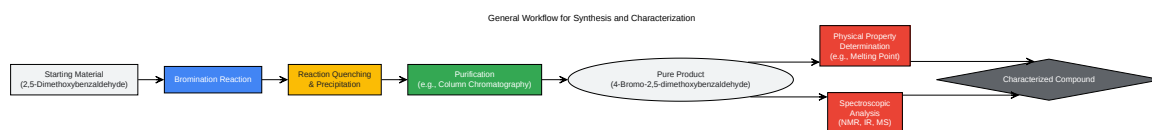
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of **4-Bromo-2,5-dimethoxybenzaldehyde**. While specific spectra are proprietary, the expected characteristics are outlined below.

Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons would be expected. The chemical shifts and splitting patterns would be influenced by the positions of the bromine and methoxy substituents.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, aromatic carbons (some attached to bromine, oxygen, or hydrogen), and the methoxy carbons would be visible. Proton-decoupled spectra simplify this by showing single lines for each unique carbon.
Infrared (IR)	Characteristic absorption bands would include a strong C=O stretch for the aldehyde group, C-O stretches for the methoxy ethers, C-H stretches for the aromatic ring and alkyl groups, and C-Br stretching vibrations.
Mass Spec. (MS)	The mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes). <sup>[10]</sup> Fragmentation patterns would likely involve the loss of the aldehyde group (CHO). <sup>[10]</sup>

## Experimental Protocols & Workflows

### Synthesis and Characterization Workflow

The general workflow for producing and verifying **4-Bromo-2,5-dimethoxybenzaldehyde** involves synthesis, purification, and subsequent characterization through physical and spectroscopic methods.

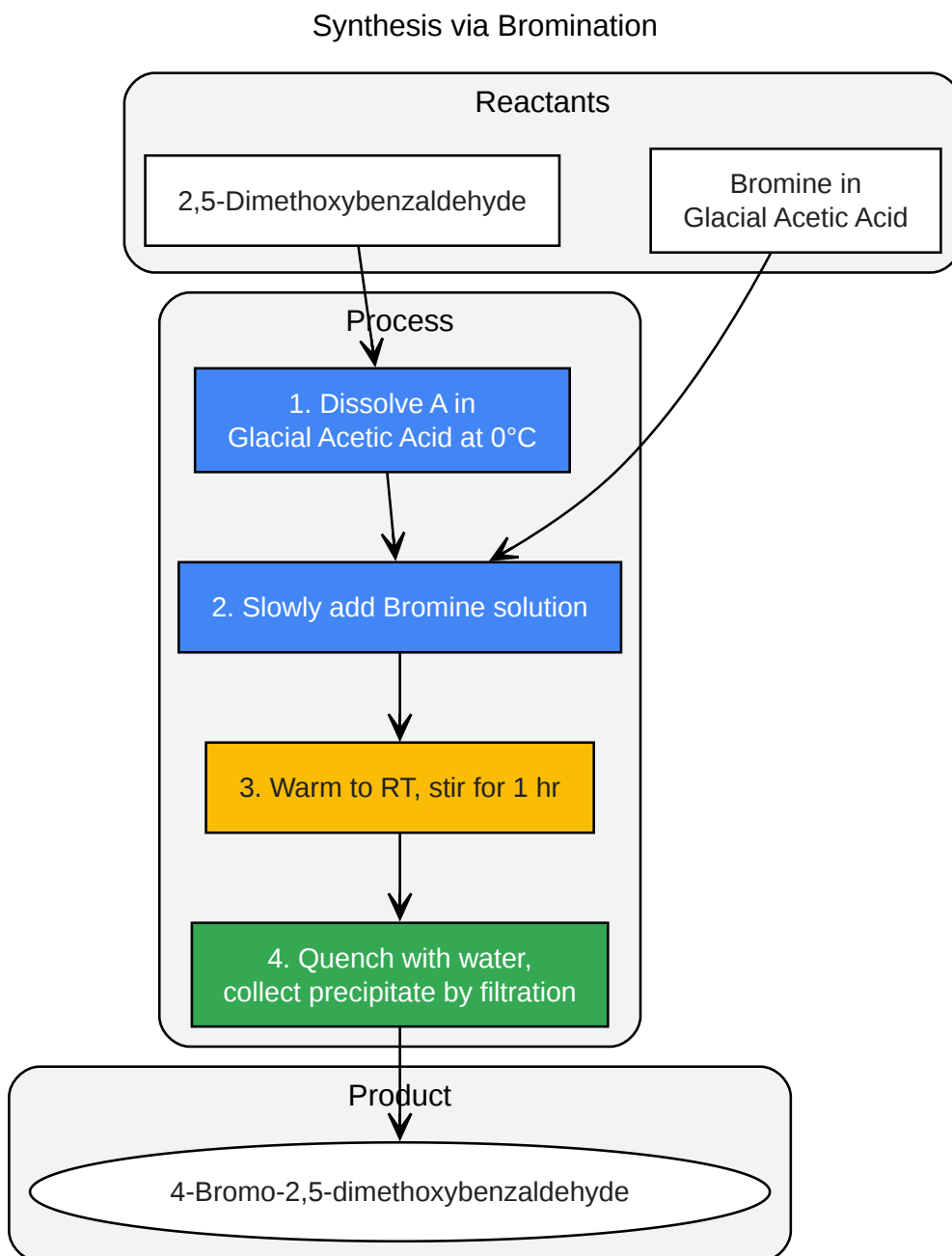


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Caption: General workflow from synthesis to final characterization.

## Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

This protocol is based on the bromination of 2,5-dimethoxybenzaldehyde.[2][11]



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Caption: Key steps in the synthesis of the target compound.

#### Protocol:

- **Dissolution:** Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a flask and cool the mixture to 0°C in an ice bath.[\[2\]](#)
- **Bromination:** Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled flask.[\[2\]](#)
- **Reaction:** Allow the reaction mixture to warm gradually to room temperature and stir for 1 hour.[\[2\]](#)
- **Quenching and Precipitation:** Quench the reaction by adding water (30 mL). A white precipitate of the crude product will form.[\[2\]](#)
- **Filtration:** Collect the white precipitate by filtration.[\[2\]](#)
- **Workup:** Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid extraction. Extract the aqueous layer with dichloromethane (3 x 25 mL).[\[2\]](#)
- **Purification:** Combine the organic phases, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield the final product as a light yellow solid.[\[2\]](#)

## Melting Point Determination

This is a standard procedure to assess the purity of a crystalline solid.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Sample Preparation:** Place a small amount of the dry, powdered compound into a capillary tube, ensuring it is packed down to the sealed end to a height of 1-2 mm.[\[14\]](#)
- **Apparatus Setup:** Place the capillary tube into the heating block of a melting point apparatus.[\[12\]](#)[\[13\]](#)
- **Heating:** Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (132-135°C).[\[12\]](#)[\[13\]](#) Then, reduce the heating rate to approximately 1-2°C per minute to ensure accuracy.[\[12\]](#)

- Observation: Observe the sample through the magnifying lens.[12]
- Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).[12] A pure sample typically has a sharp melting range of 0.5-1.0°C.[12]

## Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.[15][16]

- Preparation: Place a small, measured amount of the compound (e.g., 25 mg) into a small test tube.[15]
- Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[15]
- Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[15]
- Observation: Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent under the tested conditions. If it remains undissolved, it is classified as insoluble or sparingly soluble.
- Repeat: Repeat the procedure with other solvents of interest (e.g., dichloromethane, chloroform, methanol).[1][4]

## General Spectroscopic Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic solid like **4-Bromo-2,5-dimethoxybenzaldehyde**. [10]

### 4.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) inside a 5 mm NMR tube.[10]  
Tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).[10]
- Data Acquisition: Place the NMR tube into a high-field NMR spectrometer (e.g., 400 or 500 MHz).[10]

- $^1\text{H}$  NMR: Acquire the proton spectrum using a standard  $90^\circ$  pulse with an appropriate relaxation delay (e.g., 1-2 seconds).[10]
- $^{13}\text{C}$  NMR: Acquire the carbon spectrum, typically with proton decoupling to simplify the signals to singlets. A greater number of scans is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[10]

#### 4.5.2 Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) using an agate mortar and pestle.[10] Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[10]
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

#### 4.5.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe.[17]
- Ionization: Bombard the sample with a high-energy beam of electrons (Electron Ionization - EI) to cause ionization and fragmentation of the molecule.[10][17]
- Analysis: The resulting ions are accelerated, separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio, and detected to generate the mass spectrum.[17]

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